Methyl 8,11,14,17-eicosatetraenoate
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Overview
Description
Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four cis double bonds at positions 8, 11, 14, and 17. This compound is part of the family of fatty acid methyl esters, which are commonly used in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate typically involves the esterification of eicosatetraenoic acid with methanol. This reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate can be achieved through the transesterification of triglycerides containing eicosatetraenoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide, to yield the methyl ester and glycerol as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include oxygen and peroxides.
Reduction: Reduction of the double bonds can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acid methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipid mediators that modulate inflammatory responses and other cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation .
Comparison with Similar Compounds
Methyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another polyunsaturated fatty acid methyl ester with five cis double bonds.
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: An ethyl ester derivative of eicosapentaenoic acid.
Uniqueness: Methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate is unique due to its specific arrangement of four cis double bonds, which imparts distinct physical and chemical properties. This configuration influences its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H34O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3 |
InChI Key |
OHQGIWOBGITZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
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